molecular formula C6H11ClF3N B132352 4-(Trifluoromethyl)piperidine hydrochloride CAS No. 155849-49-3

4-(Trifluoromethyl)piperidine hydrochloride

Cat. No.: B132352
CAS No.: 155849-49-3
M. Wt: 189.6 g/mol
InChI Key: KMUKXPQVPQUCDB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl and a molecular weight of 189.61 g/mol . It is a piperidine derivative where a trifluoromethyl group is attached to the fourth position of the piperidine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Scientific Research Applications

4-(Trifluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of dopamine d3 receptor antagonists , suggesting that it may interact with these receptors.

Mode of Action

As a component in the synthesis of dopamine D3 receptor antagonists

Biochemical Pathways

Given its use in the synthesis of dopamine D3 receptor antagonists , it may be involved in modulating dopaminergic signaling pathways.

Result of Action

As a component in the synthesis of dopamine D3 receptor antagonists , it may contribute to the inhibition of these receptors, potentially affecting dopaminergic signaling.

Action Environment

Safety data suggests that it should be stored in a well-ventilated place and kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)piperidine hydrochloride typically involves the reaction of piperidine with trifluoromethylating agents under controlled conditions. One common method is the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 3-(Trifluoromethyl)piperidine
  • Homomorpholine hydrochloride
  • Hexamethyleneimine

Uniqueness

4-(Trifluoromethyl)piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it more versatile compared to similar compounds .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUKXPQVPQUCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584789
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155849-49-3
Record name 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of isopropanol in the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride as described in the research?

A1: The research paper highlights the importance of solvent selection for optimizing the synthesis of this compound []. Specifically, the study found that using isopropanol as the solvent led to the highest purity (99.8%) and a yield exceeding 80% []. This suggests that isopropanol plays a crucial role in facilitating the reaction and achieving desirable product characteristics.

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